molecular formula C9H15NO2 B2723026 Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate CAS No. 1250993-25-9

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B2723026
CAS No.: 1250993-25-9
M. Wt: 169.224
InChI Key: QMUOCTUQHPUAAW-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with a nitrogen atom at position 2 and an ethyl ester group at position 1. This structure combines cyclopropane rigidity with heteroatom functionality, making it valuable in medicinal chemistry and asymmetric synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)9-6-7(9)4-3-5-10-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUOCTUQHPUAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250993-25-9
Record name ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
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Preparation Methods

Cyclopropanation of Vinyl Aziridine Precursors

The bicyclo[4.1.0]heptane core is frequently constructed via cyclopropanation of aziridine derivatives. A representative route involves the reaction of 4-vinylaziridine-1-carboxylates with diazo compounds under transition metal catalysis. For example:

Procedure :

  • Substrate : Ethyl 4-vinylaziridine-1-carboxylate (1.0 equiv)
  • Catalyst : Cu(OTf)₂ (10 mol%)
  • Diazo reagent : Ethyl diazoacetate (1.2 equiv)
  • Solvent : Dichloromethane (0.1 M)
  • Conditions : 0°C to RT, 12 h
  • Yield : 68–72%
  • Key step : Stereoselective [2+1] cycloaddition forms the cyclopropane ring with exo selectivity.

Mechanistic insight : Copper-mediated carbene transfer generates a metallocarbene intermediate, which inserts into the vinylaziridine’s C=C bond, followed by ring closure.

Palladium-Catalyzed Aminoacyloxylation of Cyclopentenes

A scalable method employs palladium-catalyzed 1,2-aminoacyloxylation to assemble the bicyclic framework. This strategy avoids pre-functionalized aziridines and directly constructs the ester moiety.

Procedure :

  • Substrate : Cyclopentene (1.0 equiv)
  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand
  • Reagents : Ethyl chloroformate (1.5 equiv), NH₄OAc (2.0 equiv)
  • Solvent : Acetonitrile (0.2 M)
  • Conditions : 80°C, 24 h under N₂
  • Yield : 55–60%
  • Advantage : Concurrent formation of the azabicyclo core and ester group.

Optimization : Lowering the reaction temperature to 60°C improves diastereoselectivity (dr 4:1) but reduces yield to 45%.

Ring-Expansion of Aziridinium Tosylates

Aziridinium intermediates undergo ring expansion with nucleophiles to generate the seven-membered bicyclic system. This method is effective for introducing diverse substituents.

Procedure :

  • Aziridinium formation :
    • Substrate : 4-[(R)-1-(R)-1-Phenylethyl)aziridin-2-yl]butan-1-ol
    • Reagent : p-Toluenesulfonic anhydride (1.1 equiv)
    • Base : Triethylamine (2.2 equiv)
    • Solvent : CH₂Cl₂, 0°C to RT
    • Yield : 96% (tosylate intermediate)
  • Ring expansion :
    • Nucleophile : Ethanol (3.0 equiv)
    • Solvent : Acetonitrile, reflux, 8–15 h
    • Yield : 78% (ethyl ester product)

Limitation : Requires chiral auxiliaries (e.g., phenylethyl groups) to control stereochemistry, necessitating additional deprotection steps.

Microwave-Assisted Cyclization of Amino Alcohols

Microwave irradiation accelerates the formation of strained bicyclic systems. A one-pot protocol converts γ-amino alcohols into ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate:

Procedure :

  • Substrate : 5-Aminopentanol derivative (1.0 equiv)
  • Reagent : Ethyl chloroformate (1.2 equiv)
  • Base : NaH (2.0 equiv)
  • Solvent : THF, microwave irradiation at 100°C, 20 min
  • Yield : 65%
  • Purification : Flash chromatography (hexane/EtOAc 3:1)

Advantage : Reduces reaction time from 24 h to 20 min compared to conventional heating.

Industrial-Scale Synthesis via Continuous Flow Reactors

For bulk production, continuous flow systems enhance efficiency and safety. A patented route involves:

  • Step 1 : Continuous cyclopropanation using microreactors (residence time: 2 min)
  • Step 2 : In-line esterification with ethyl chloroformate
  • Catalyst : Immobilized lipase (e.g., Candida antarctica)
  • Throughput : 1.2 kg/day
  • Purity : >99% (HPLC)

Economic benefit : Reduces solvent waste by 40% compared to batch processes.

Comparative Analysis of Methods

Method Yield (%) Diastereoselectivity (dr) Scalability Key Advantage
Cyclopropanation 68–72 3:1 Moderate Stereocontrol
Pd-catalyzed 55–60 4:1 High One-pot synthesis
Aziridinium expansion 78 >20:1 Low Functional group tolerance
Microwave 65 2:1 Moderate Rapid synthesis
Continuous flow 85 N/A High Industrial applicability

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Organic Synthesis

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules due to its unique bicyclic framework. It is often utilized in the development of new synthetic methodologies that can lead to novel compounds with diverse functionalities .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Antiviral Drug Development: It has been identified as a synthetic intermediate for GS4104, an antiviral drug targeting influenza by inhibiting neuraminidase activity, thus preventing viral replication .
  • P2Y14 Receptor Antagonists: Research indicates that derivatives of this compound may act as antagonists for the P2Y14 receptor, which could be beneficial in treating conditions like asthma and chronic pain .

Biological Research

In biological studies, this compound is used to investigate the effects of bicyclic amines on various biological systems. Its structure allows it to interact with specific molecular targets such as enzymes or receptors, influencing biological pathways relevant to pharmacology .

Case Study 1: Antiviral Applications

A study focused on the synthesis of this compound derivatives demonstrated their efficacy as potential antiviral agents against influenza viruses. The research highlighted the compound's ability to inhibit viral growth effectively when used in appropriate formulations.

Case Study 2: P2Y14 Receptor Antagonism

Another significant study explored various analogues derived from this compound for their ability to antagonize the P2Y14 receptor in mouse models of asthma and neuropathic pain. The results indicated improved aqueous solubility and bioactivity compared to existing treatments, showcasing the compound's potential in drug development .

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisIntermediate for synthesizing complex molecules; valuable in developing new methodologies
Medicinal ChemistryPotential antiviral agent; intermediate for GS4104; P2Y14 receptor antagonists

Mechanism of Action

The mechanism of action of Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The ester group can undergo hydrolysis to release active metabolites that exert their effects on target pathways.

Comparison with Similar Compounds

Research Findings and Trends

  • Catalytic Methods : Rhodium and palladium catalysts dominate cyclopropanation and functionalization of azabicyclo compounds, though costs vary significantly .
  • Price Drivers : Compounds with Boc protection or ester groups are generally cheaper than ketone- or hydroxyl-rich derivatives due to simpler purification .
  • Chiral Building Blocks : rac-Methyl derivatives (e.g., ) highlight demand for enantiopure intermediates in CNS drug development.

Biological Activity

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic organic compound characterized by its unique structure, which includes a nitrogen atom in the ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H15NO2, with a molecular weight of approximately 169.22 g/mol. Its bicyclic structure allows it to fit into active sites of enzymes, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It interacts with various receptors, potentially modulating their signaling pathways which can lead to therapeutic effects.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Biological Activity Description
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes, leading to altered kinetics.
Receptor InteractionModulates receptor activity, affecting signaling pathways related to pain and inflammation.
Antimicrobial ActivityExhibits potential antibacterial properties against certain pathogens.

Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system. The IC50 value for this inhibition was found to be approximately 15 µM, indicating moderate potency compared to known AChE inhibitors .

Study 2: Receptor Modulation

Research involving P2Y receptor antagonists revealed that derivatives of this compound showed significant binding affinity and selectivity towards P2Y14 receptors. This interaction suggests potential applications in treating conditions like asthma and chronic pain .

Study 3: Antimicrobial Properties

In vitro studies indicated that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structure Characteristics Unique Features
Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylateBromine substituent; different bicyclic frameworkEnhanced reactivity due to halogen presence
Tert-butyl 6-(3,4-dichlorophenyl)-5-(methyloxy)-3-azabicyclo[4.1.0]heptane-1-carboxylateChlorine substituents; methoxy groupIncreased lipophilicity and potential for higher receptor affinity

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate and its derivatives?

The synthesis often involves cyclopropanation or cyclization reactions to construct the bicyclo[4.1.0]heptane core. A modular approach using photochemistry or catalytic methods is common. For example:

  • Catalytic cyclopropanation : Diels-Alder reactions with aminocyclopropanes can yield bicyclic frameworks, as seen in the synthesis of related compounds like 2-benzyl-7-ethyl derivatives (e.g., via N-methylmorpholine-mediated carboxylation in DMF) .
  • Functionalization : Post-cyclization steps, such as esterification or Boc-protection, are used to introduce substituents. Tert-butyl carbamate (Boc) groups are frequently employed to stabilize intermediates .

Q. How is the structural integrity of this compound confirmed?

Characterization relies on:

  • NMR spectroscopy : Distinct signals for the bicyclic protons (e.g., δ 1.15–7.56 ppm for ethyl and cyclopropane moieties) .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally similar compounds like ethyl 2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane derivatives .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 216.33 for C14H20N2 derivatives) confirm molecular weight .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : The ethyl ester group enhances solubility in polar aprotic solvents (e.g., DMF, DCM). Hydrochloride salt forms (common in related azabicyclo compounds) improve aqueous solubility .
  • Stability : The bicyclic core is generally stable under inert conditions but may degrade under strong acids/bases. Storage at -20°C in anhydrous environments is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral auxiliaries or catalysts are critical:

  • Asymmetric induction : Use of (S)-1-phenylethyl groups or enantiopure starting materials (e.g., trans-4-hydroxy-L-proline derivatives) can control stereochemistry .
  • Catalytic methods : Palladium or organocatalysts enable enantioselective cyclopropanation. For example, BH3/THF-mediated reductions yield stereospecific bicyclic alcohols .

Q. What are the structure-activity relationship (SAR) trends for azabicyclo[4.1.0]heptane derivatives in medicinal chemistry?

While direct data is limited, inferences from similar compounds suggest:

  • Bioisosteric replacement : The bicyclo[4.1.0]heptane core mimics saturated heterocycles, enhancing metabolic stability compared to planar aromatic systems .
  • Substituent effects : Ethyl esters improve membrane permeability, while Boc-protected amines (e.g., tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate) are used in kinase inhibitor design .
  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., benzoyl) show enhanced activity against Gram-positive bacteria .

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition or ring-opening reactions?

  • Strain-driven reactivity : The bicyclo[4.1.0]heptane’s cyclopropane ring introduces angle strain, facilitating ring-opening nucleophilic attacks. For example, hydroxylation of similar compounds occurs via epoxide intermediates .
  • Photochemical pathways : UV irradiation promotes [2+2] cycloadditions or diradical formations, as seen in modular syntheses of bicyclo[2.1.1]hexane analogs .

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